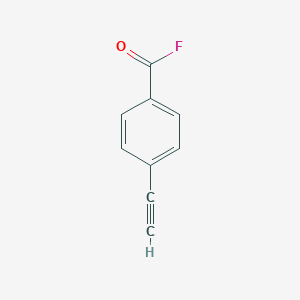
4-Ethynylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylbenzoyl fluoride is an organic compound with the molecular formula C9H5FO It is characterized by the presence of an ethynyl group attached to a benzoyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of benzoyl compounds using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the oxidative dearomatization of phenols followed by fluorination .
Industrial Production Methods: Industrial production of 4-ethynylbenzoyl fluoride may involve large-scale fluorination processes using specialized fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse functional groups.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Fluorination Reagents: Deoxo-Fluor reagent, NFSI.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various benzoyl derivatives with different functional groups.
Oxidation Products: Carboxylic acids, ketones.
Addition Products: Alkenes, alkynes.
Applications De Recherche Scientifique
4-Ethynylbenzoyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethynylbenzoyl fluoride involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and fluorine groups. The ethynyl group can undergo addition reactions, while the fluorine atom can be substituted with other nucleophiles. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Benzoyl Fluoride: Similar structure but lacks the ethynyl group.
4-Ethynylbenzoic Acid: Similar structure but contains a carboxylic acid group instead of a fluoride.
4-Fluorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds .
Propriétés
Formule moléculaire |
C9H5FO |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
4-ethynylbenzoyl fluoride |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H |
Clé InChI |
VGLKSIODLBWKLI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


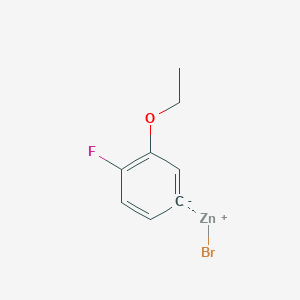
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
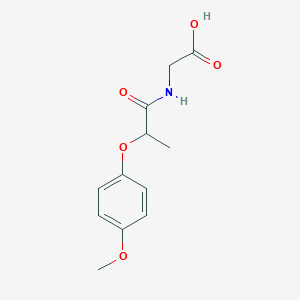
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
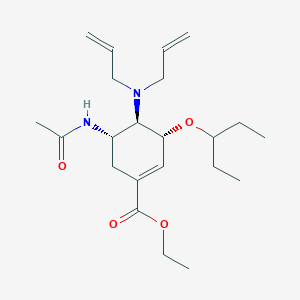
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


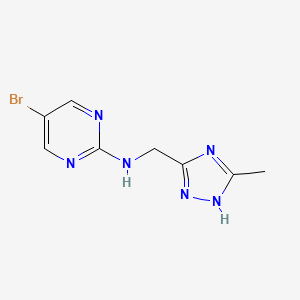
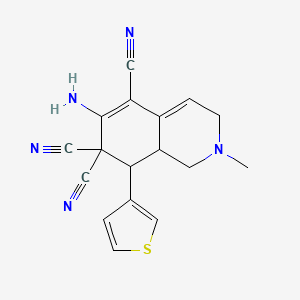

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
